molecular formula C22H25N3O3 B6057113 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No. B6057113
M. Wt: 379.5 g/mol
InChI Key: VLUSTIAIGGFHSC-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, also known as MPO, is a synthetic compound that has been widely studied for its potential uses in scientific research. MPO is a member of the piperidine class of compounds, which are known for their diverse pharmacological activities. In

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is not fully understood, but it is thought to involve the selective binding to the dopamine D2 receptor. This receptor is a member of the G protein-coupled receptor family and is involved in the regulation of dopamine neurotransmission in the brain. By binding to this receptor, this compound may modulate dopamine signaling and affect a range of physiological and behavioral processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine release in the striatum, a brain region involved in reward and motivation. This compound has also been shown to increase locomotor activity in rodents, suggesting a potential role in the regulation of movement. In addition, this compound has been shown to have anxiolytic effects in animal models of anxiety, suggesting a potential role in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine in lab experiments is its selectivity for the dopamine D2 receptor. This allows researchers to selectively target this receptor and study its function without affecting other receptors or neurotransmitter systems. However, one limitation of using this compound is its potential toxicity and side effects. As with any experimental compound, careful dose titration and toxicity studies are necessary to ensure the safety and efficacy of this compound in lab experiments.

Future Directions

There are several future directions for research on 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine. One area of interest is the development of more selective and potent derivatives of this compound that can be used to further probe the function of the dopamine D2 receptor. Another area of interest is the potential therapeutic applications of this compound in the treatment of psychiatric disorders such as schizophrenia and anxiety disorders. Finally, the potential use of this compound in imaging studies to visualize the dopamine D2 receptor in vivo is an area of active research.

Synthesis Methods

The synthesis of 2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves several steps, including the reaction of 3-(phenoxymethyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperidine and formaldehyde to yield this compound. This synthesis method has been optimized to produce high yields of this compound with good purity and reproducibility.

Scientific Research Applications

2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been studied for its potential uses in a variety of scientific research applications. One area of interest is its potential as a tool for studying the role of the dopamine D2 receptor in the brain. This compound has been shown to selectively bind to the dopamine D2 receptor, which is involved in a range of physiological and behavioral processes. By selectively targeting this receptor, this compound can be used to probe its function and potential therapeutic applications.

properties

IUPAC Name

5-[[2-(3-methoxyphenyl)piperidin-1-yl]methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-26-19-11-7-8-17(14-19)20-12-5-6-13-25(20)15-22-23-21(24-28-22)16-27-18-9-3-2-4-10-18/h2-4,7-11,14,20H,5-6,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUSTIAIGGFHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCCN2CC3=NC(=NO3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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